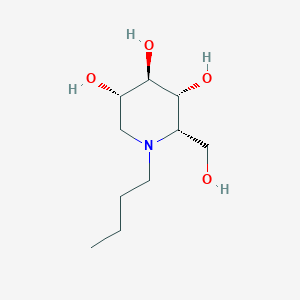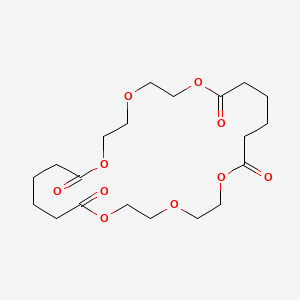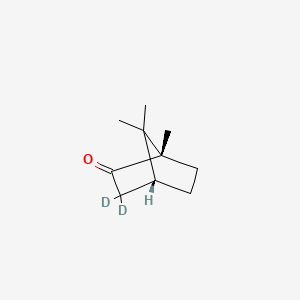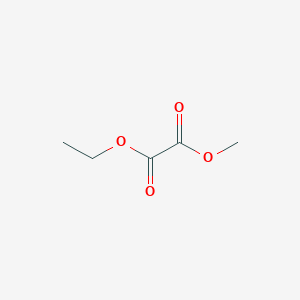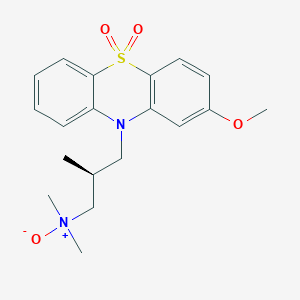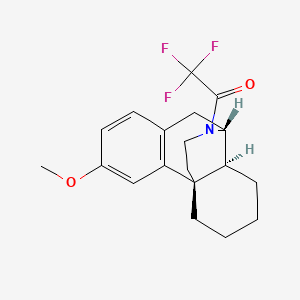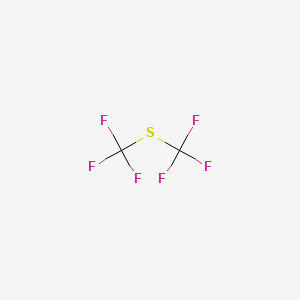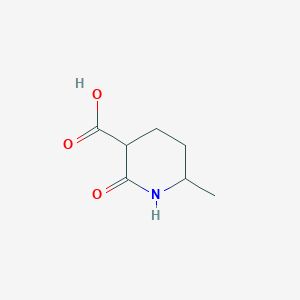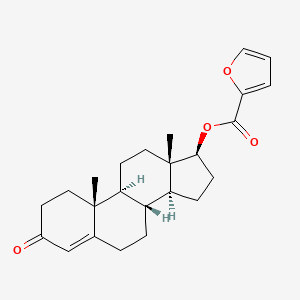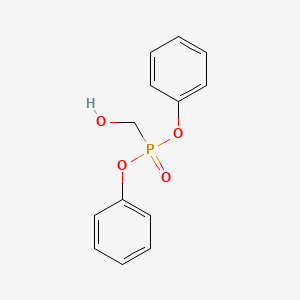![molecular formula C23H37N5O14 B13419326 N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)
N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide is a complex organic compound with a highly intricate structure. This compound is characterized by multiple hydroxyl, formamido, and oxan groups, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve the use of automated synthesis machines to handle the complex sequence of reactions efficiently.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The formamido groups can be reduced to amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The formamido groups can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function. The hydroxyl groups can participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar compounds include other glycosylated amides and hydroxylated cyclohexyl derivatives. What sets N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide apart is its unique combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
分子式 |
C23H37N5O14 |
|---|---|
分子量 |
607.6 g/mol |
IUPAC名 |
N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide |
InChI |
InChI=1S/C23H37N5O14/c29-4-15-17(36)16(28-9-34)18(37)23(40-15)42-21-11(26-7-32)1-10(25-6-31)20(19(21)38)41-22-12(27-8-33)2-13(35)14(39-22)3-24-5-30/h5-23,29,35-38H,1-4H2,(H,24,30)(H,25,31)(H,26,32)(H,27,33)(H,28,34)/t10-,11+,12+,13-,14+,15+,16-,17+,18+,19-,20+,21-,22+,23+/m0/s1 |
InChIキー |
JMGLFDPTTVFLFS-RBIMWZHDSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)NC=O)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC=O)O)NC=O)NC=O |
正規SMILES |
C1C(C(C(C(C1NC=O)OC2C(C(C(C(O2)CO)O)NC=O)O)O)OC3C(CC(C(O3)CNC=O)O)NC=O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



